molecular formula C12H18Cl2N2O B1460373 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2060024-94-2

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1460373
CAS No.: 2060024-94-2
M. Wt: 277.19 g/mol
InChI Key: WOMWRSIVCANYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with 2-chloropyridine in the presence of a base to form 5-cyclopropyl-2-chloropyridine. This intermediate is then reacted with pyrrolidine in the presence of a suitable solvent to yield 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
  • 5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Properties

IUPAC Name

5-cyclopropyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11;;/h3-4,7,9,11,13H,1-2,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWRSIVCANYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)OC3CCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.